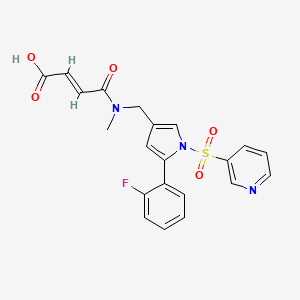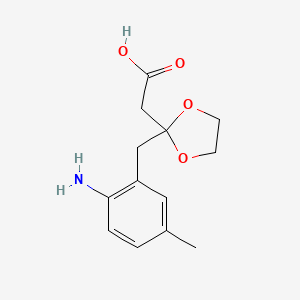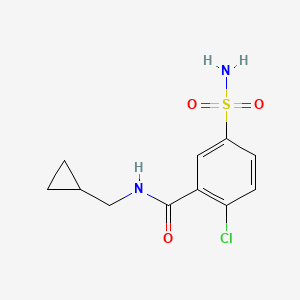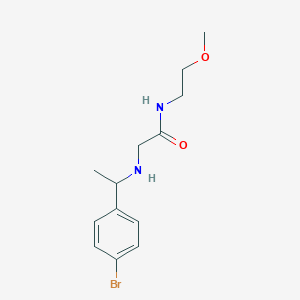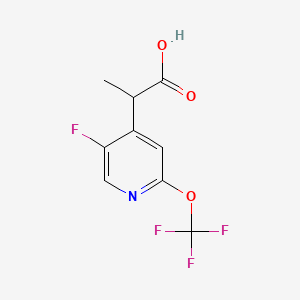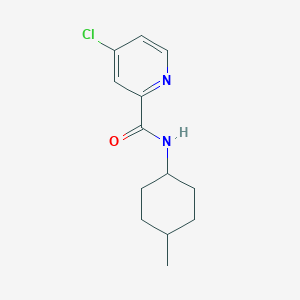
4-Chloro-N-(4-methylcyclohexyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(4-methylcyclohexyl)picolinamide is a chemical compound with the molecular formula C13H17ClN2O. It is a derivative of picolinamide, characterized by the presence of a chloro group at the 4-position and a 4-methylcyclohexyl group attached to the nitrogen atom of the picolinamide moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-methylcyclohexyl)picolinamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 4-methylcyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(4-methylcyclohexyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the picolinamide moiety can lead to the formation of amines
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of substituted picolinamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines
Aplicaciones Científicas De Investigación
4-Chloro-N-(4-methylcyclohexyl)picolinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(4-methylcyclohexyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-N-methylpicolinamide: Similar structure but with a methyl group instead of a 4-methylcyclohexyl group.
4-Chloro-N-(4-methylphenyl)picolinamide: Similar structure but with a 4-methylphenyl group instead of a 4-methylcyclohexyl group
Uniqueness
4-Chloro-N-(4-methylcyclohexyl)picolinamide is unique due to the presence of the 4-methylcyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H17ClN2O |
|---|---|
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
4-chloro-N-(4-methylcyclohexyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c1-9-2-4-11(5-3-9)16-13(17)12-8-10(14)6-7-15-12/h6-9,11H,2-5H2,1H3,(H,16,17) |
Clave InChI |
QNTOVLRZNNCWKS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)NC(=O)C2=NC=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




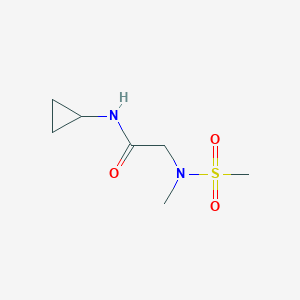

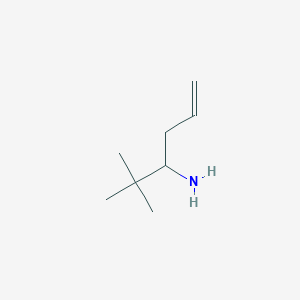
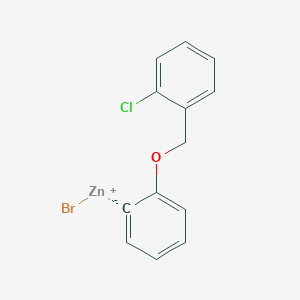
![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)
